![molecular formula C10H7N3O3S B595634 7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione CAS No. 1253792-66-3](/img/structure/B595634.png)
7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione
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Description
7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione, also known as MTPPD, is an organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic aromatic compound, containing both a pyrimidine and an oxazine ring, and is a derivative of the pyrimidin-2-one family of compounds. MTPPD is an important building block in organic synthesis and has been used in the synthesis of other compounds, such as 2-methylthio-1H-pyrimido[4,5-d]oxazin-2(3H)-one (MTPDO).
Scientific Research Applications
Polymer Synthesis and Modification
This compound can be utilized in the synthesis of thiophene-based benzoxazine monomers and polymers . These materials are of interest due to their thermal behavior and potential for creating high-performance polybenzoxazines. The ring-opening polymerization of such monomers can occur at lower temperatures and with minimal mass loss, which is advantageous for industrial applications.
Smart Material Development
The intrinsic properties of the compound allow for the design of smart materials at the molecular level. These materials can respond to environmental stimuli, such as temperature changes or mechanical stress, making them suitable for applications in adaptive and responsive systems .
properties
IUPAC Name |
7-methylsulfanyl-1-prop-2-ynylpyrimido[4,5-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3S/c1-3-4-13-7-6(8(14)16-10(13)15)5-11-9(12-7)17-2/h1,5H,4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHWZERISSTGEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=N1)N(C(=O)OC2=O)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione |
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